molecular formula C18H23N3O4 B2522733 2-(2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)-N-(3-甲氧基苄基)乙酰胺 CAS No. 923193-68-4

2-(2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)-N-(3-甲氧基苄基)乙酰胺

货号 B2522733
CAS 编号: 923193-68-4
分子量: 345.399
InChI 键: VLHPXHODSKDSSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It is related to a series of compounds that have been synthesized and studied for their anticonvulsant activity .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with sulfonyl chlorides or acid chlorides . The reaction is carried out in dichloromethane at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is related to its crystal structure . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of an amino group with sulfonyl chlorides or acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the compounds was reported as a white solid with a melting point of 178°C .

科学研究应用

超分子排列和晶体学

8-甲氧基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷及其相关衍生物的制备和研究突出了它们在通过晶体学理解超分子排列中的重要性。包括乙基-2,4-二氧代-1,3-二氮杂螺[4.5]癸烷-8-羧酸盐在内的这些化合物已对其分子和晶体结构进行了仔细审查。晶体学分析表明,这些化合物的晶体不含溶剂分子,并阐明了取代基对超分子构型中环己烷环的影响。该研究根据海丹妥英环之间的相互作用确定了两种类型的结构,形成二聚体或带状结构,这对于设计具有所需物理和化学性质的化合物至关重要 (Graus 等,2010)

合成和抗高血压活性

一系列与 2-(2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)-N-(3-甲氧基苄基)乙酰胺在结构上相关的化合物已被合成并对其潜在的抗高血压活性进行了评估。这些化合物,特别是那些在 8 位上用各种基团取代的化合物,被测试为抗高血压剂,揭示了它们与 α-肾上腺素能受体拮抗相关的活性。此类研究为开发针对高血压的新型治疗剂奠定了基础,证明了结构修饰对于实现所需的生物活性至关重要 (Caroon 等,1981)

双螺吡咯烷酮的对映体分歧合成

通过顺序中断和完成的 (3 + 2) 环加成反应对双螺吡咯烷酮进行对映体分歧合成展示了涉及 2-(2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)-N-(3-甲氧基苄基)乙酰胺衍生物的另一个研究方面。该方法采用偶氮甲亚胺和 π-缺陷烯烃生成具有多达四个新手性中心的新型化合物,突出了该化合物在合成复杂分子结构方面的多功能性。此类合成策略对于开发具有潜在药物化学应用的新型化合物至关重要 (Conde 等,2015)

未来方向

The future directions for this compound could involve further studies to better understand its structure-activity relationship for anticonvulsant activity . Additionally, more research could be done to explore its potential uses in other medical applications.

属性

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-14-7-5-6-13(10-14)11-19-15(22)12-21-16(23)18(20-17(21)24)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHPXHODSKDSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。